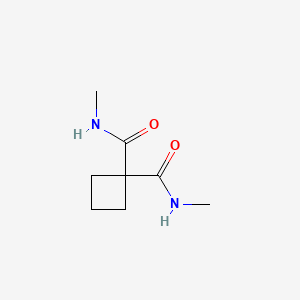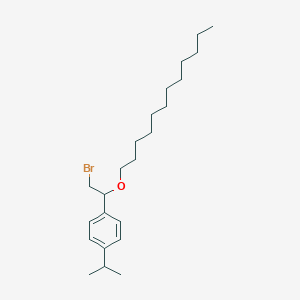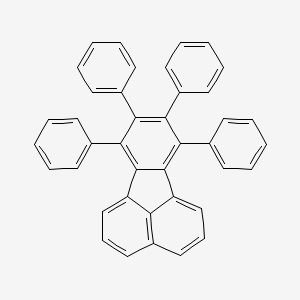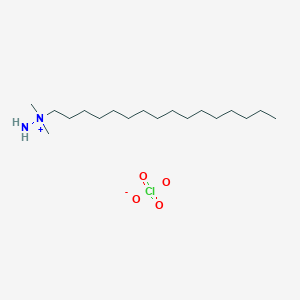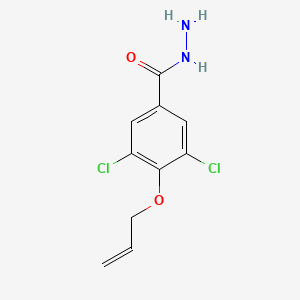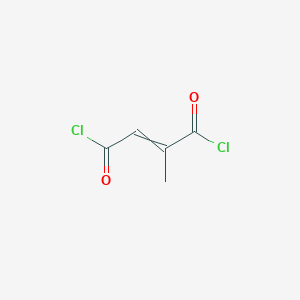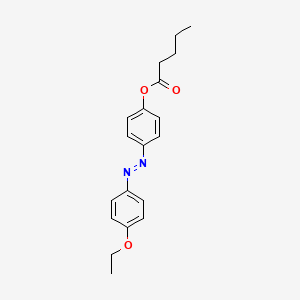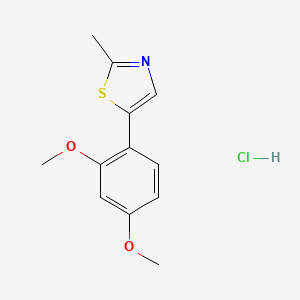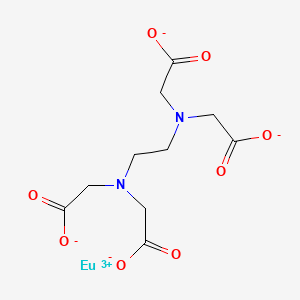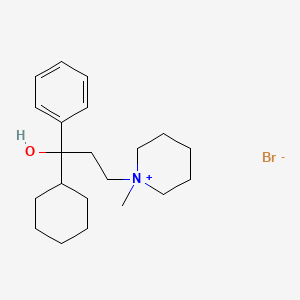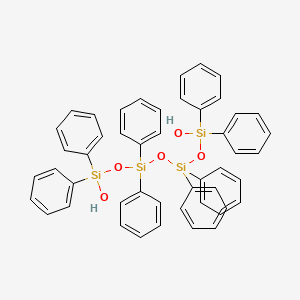
Octaphenyltetrasiloxane-1,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octaphenyltetrasiloxane-1,7-diol: is a chemical compound with the molecular formula C48H42O5Si4 and a molecular weight of 811.18608 g/mol . It is characterized by its unique structure, which includes eight phenyl groups attached to a tetrasiloxane backbone with two hydroxyl groups at the 1 and 7 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Octaphenyltetrasiloxane-1,7-diol typically involves the reaction of phenyl-substituted silanes under controlled conditions. One common method includes the hydrolysis of phenyltrichlorosilane followed by condensation reactions to form the tetrasiloxane structure . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrolysis and condensation processes, utilizing advanced chemical reactors and purification systems to achieve high yields and consistent quality . The use of automated systems and stringent quality control measures are essential to ensure the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions: Octaphenyltetrasiloxane-1,7-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phenyl groups can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions typically require controlled temperatures, solvents, and catalysts to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield phenyl-substituted ketones, while substitution reactions can produce a variety of functionalized siloxanes .
科学的研究の応用
Chemistry: In chemistry, Octaphenyltetrasiloxane-1,7-diol is used as a precursor for the synthesis of various organosilicon compounds.
Biology and Medicine: Research in biology and medicine explores the use of this compound in drug delivery systems and as a component in biomedical materials.
Industry: In industry, this compound is utilized in the production of high-performance polymers and coatings. Its thermal stability and resistance to chemical degradation are valuable properties for materials used in harsh environments .
作用機序
The mechanism by which Octaphenyltetrasiloxane-1,7-diol exerts its effects involves interactions with molecular targets and pathways specific to its applications. For instance, in drug delivery systems, it may interact with cellular membranes to facilitate the transport of therapeutic agents . The pathways involved can include the modulation of membrane permeability and the stabilization of drug molecules within the delivery matrix .
類似化合物との比較
Octaphenylcyclotetrasiloxane: Similar in structure but lacks the hydroxyl groups, making it less reactive in certain chemical processes.
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: A diol with different substituents, used in different applications such as adhesives and coatings.
Uniqueness: Octaphenyltetrasiloxane-1,7-diol’s uniqueness lies in its combination of phenyl groups and hydroxyl functionalities, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical modifications and applications .
特性
CAS番号 |
18840-65-8 |
|---|---|
分子式 |
C48H42O5Si4 |
分子量 |
811.2 g/mol |
IUPAC名 |
hydroxy-[[[hydroxy(diphenyl)silyl]oxy-diphenylsilyl]oxy-diphenylsilyl]oxy-diphenylsilane |
InChI |
InChI=1S/C48H42O5Si4/c49-54(41-25-9-1-10-26-41,42-27-11-2-12-28-42)51-56(45-33-17-5-18-34-45,46-35-19-6-20-36-46)53-57(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52-55(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40,49-50H |
InChIキー |
ODCVZHDUAQFKHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)O[Si](C7=CC=CC=C7)(C8=CC=CC=C8)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



